N-{4-[(5-methyl-3-oxo-1-cyclohexenyl)amino]phenyl}-N'-phenylthiourea
説明
特性
IUPAC Name |
1-[4-[(5-methyl-3-oxocyclohexen-1-yl)amino]phenyl]-3-phenylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c1-14-11-18(13-19(24)12-14)21-16-7-9-17(10-8-16)23-20(25)22-15-5-3-2-4-6-15/h2-10,13-14,21H,11-12H2,1H3,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMRUGNWBOXZKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CC(=O)C1)NC2=CC=C(C=C2)NC(=S)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-{4-[(5-methyl-3-oxo-1-cyclohexenyl)amino]phenyl}-N'-phenylthiourea is a compound that has garnered attention for its potential biological activities , particularly in the fields of cancer research and medicinal chemistry . This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential applications.
Structural Features
The compound is characterized by a unique structural framework that includes:
- A phenylthiourea moiety
- A cyclohexenyl group
- An enamine-keto tautomerism stabilized by intramolecular hydrogen bonds
The molecular formula is , indicating the presence of nitrogen, oxygen, and sulfur, which contribute to its chemical reactivity and biological activity .
Research indicates that N-{4-[(5-methyl-3-oxo-1-cyclohexenyl)amino]phenyl}-N'-phenylthiourea exhibits significant anticancer properties . The mechanisms by which it exerts these effects may include:
- Inhibition of tumor growth : Similar compounds have shown to inhibit cell proliferation in various cancer cell lines through modulation of enzyme activity and interference with cellular signaling pathways.
- Cytotoxic effects : Studies have demonstrated cytotoxicity against a range of cancer cell lines, suggesting its potential as an anticancer agent .
Case Studies
Several studies have highlighted the effectiveness of this compound against specific cancer types:
- In vitro assays revealed that compounds with structural similarities to N-{4-[(5-methyl-3-oxo-1-cyclohexenyl)amino]phenyl}-N'-phenylthiourea can significantly reduce viability in human colon adenocarcinoma (HCT116) and breast cancer (MCF-7) cell lines, with IC50 values ranging from 5.10 µM to 22.08 µM .
Comparative Analysis with Related Compounds
The biological activity of N-{4-[(5-methyl-3-oxo-1-cyclohexenyl)amino]phenyl}-N'-phenylthiourea can be compared to other thiourea derivatives:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Phenylthiourea | C7H8N2S | Simple structure; used in various biological assays |
| 5-Methylthiazolidine-2,4-dione | C6H9N3O2S | Anti-inflammatory properties |
| 2-Amino-4-(phenylthio)-6-(trifluoromethyl)pyrimidine | C11H8F3N3S | Exhibits antimicrobial activity |
The unique cyclohexenyl substitution in N-{4-[(5-methyl-3-oxo-1-cyclohexenyl)amino]phenyl}-N'-phenylthiourea enhances its biological activity compared to simpler thioureas or those lacking such substituents.
Potential Applications
Given its promising anticancer properties, N-{4-[(5-methyl-3-oxo-1-cyclohexenyl)amino]phenyl}-N'-phenylthiourea has potential applications in:
- Medicinal Chemistry : Development of new anticancer drugs.
- Agricultural Chemistry : Possible use as a pesticide or herbicide due to its interaction with biological systems at a molecular level.
類似化合物との比較
Substituent Effects on Cytotoxic Activity
Thiourea derivatives with aromatic or acyl modifications exhibit varied cytotoxic profiles:
- N-(4-Acetamidophenyl)-N'-phenylthiourea (): This compound, synthesized from 4-aminoacetanilide and phenyl isothiocyanate, serves as a precursor for thiazolidin-4-ones. Its cytotoxicity is modulated by regioselective cyclization with ethyl bromoacetate, yielding isomers with distinct bioactivities .
- N-(2,4-Dichlorobenzoyl)-N'-phenylthiourea (): Exhibited IC₅₀ values of 0.37–0.38 mM against MCF-7 and T47D breast cancer cells. The electron-withdrawing chloro groups enhance electrophilicity, improving target binding .
- N-(4-t-Butylbenzoyl)-N'-phenylthiourea (): Demonstrated selective cytotoxicity against MCF-7, T47D, and HeLa cells (IC₅₀ < 50 µM) without harming normal Vero cells. The t-butyl group increases lipophilicity, enhancing epidermal growth factor receptor (EGFR) binding affinity .
- Electron-donating groups (e.g., methoxy) reduce cytotoxicity by decreasing electrophilic reactivity.
- Halogen substituents (Cl, CF₃) improve potency via hydrophobic interactions and metabolic stability.
- Bulkier groups (e.g., t-butyl) enhance selectivity for cancer cells by optimizing steric complementarity with EGFR .
Crystallographic and Conformational Analysis
- Planarity and Dihedral Angles: N-(3-Chloropropionyl)-N'-phenylthiourea (): Non-planar structure with dihedral angles of 9.35°–14.36° between aromatic and thiourea fragments, influencing packing and solubility . Benzoylthiourea Derivatives (): Syn–anti configurations around the thiourea core dictate hydrogen-bonding networks and crystal stability .
Toxicity and Metabolic Stability
- Phenylthiourea vs. N,N'-Diphenylthiourea (): Phenylthiourea is acutely toxic due to oxidative desulfurization, generating reactive metabolites. N,N'-Diphenylthiourea is non-toxic, excreted as intact thione conjugates, highlighting the role of substituent positioning in detoxification pathways .
Data Tables
Table 1: Cytotoxic Activities of Selected Thiourea Derivatives
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-{4-[(5-methyl-3-oxo-1-cyclohexenyl)amino]phenyl}-N'-phenylthiourea, and how is purity validated?
- Methodology :
- Synthesis : The compound can be synthesized via condensation of 4-[(5-methyl-3-oxo-1-cyclohexenyl)amino]aniline with phenyl isothiocyanate under inert conditions (e.g., dry acetone or THF). Reaction monitoring via TLC ensures completion .
- Purification : Recrystallization from ethanol or column chromatography (silica gel, gradient elution) removes impurities.
- Purity Assessment : Elemental analysis (C, H, N, S), FT-IR (confirming thiourea C=S stretch at ~1250–1350 cm⁻¹), and ¹H/¹³C NMR (integration ratios and absence of extraneous peaks) are critical .
Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?
- Methodology :
- Spectroscopy :
- FT-IR : Identifies functional groups (e.g., C=O, C=S, NH stretches).
- NMR : ¹H NMR confirms aromatic proton environments and NH proton exchange; ¹³C NMR verifies carbonyl (C=O) and thiocarbonyl (C=S) signals .
- Crystallography : Single-crystal X-ray diffraction (using a Stoe IPDS diffractometer) resolves molecular geometry. SHELXL refines structures, accounting for hydrogen bonding (e.g., N–H···S or O–H···N interactions) .
Q. How is the compound’s preliminary cytotoxicity evaluated in vitro?
- Methodology :
- Cell Lines : Use cancer cell lines (e.g., MCF-7, HeLa) and non-cancerous controls (e.g., Vero cells) for selectivity assessment .
- Assays : MTT or SRB assays measure cell viability after 48–72 hours of exposure. IC₅₀ values are calculated using nonlinear regression (e.g., GraphPad Prism) .
Advanced Research Questions
Q. How does N-{4-[(5-methyl-3-oxo-1-cyclohexenyl)amino]phenyl}-N'-phenylthiourea interact with EGFR/SIRT1, and what computational methods validate these interactions?
- Methodology :
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to EGFR (PDB: 1M17) or SIRT1 (PDB: 4I5I). Focus on hydrogen bonds and hydrophobic interactions with catalytic residues .
- MD Simulations : GROMACS or AMBER validates stability of ligand-protein complexes over 100-ns trajectories (RMSD/RMSF analysis) .
Q. How can researchers resolve discrepancies in cytotoxicity data across studies (e.g., varying IC₅₀ values)?
- Methodology :
- Assay Optimization : Standardize cell culture conditions (e.g., passage number, serum concentration) and compound solubility (DMSO concentration ≤0.1%).
- Quality Control : Validate compound integrity via HPLC-MS pre- and post-assay.
- Cross-Validation : Compare results across multiple assays (e.g., apoptosis via Annexin V/PI staining vs. metabolic activity) .
Q. What strategies are used to study the compound’s coordination chemistry with transition metals (e.g., Cu(I/II))?
- Methodology :
- Complex Synthesis : React the thiourea ligand with CuX (X = Cl, Br, I) in methanol/acetonitrile (1:1–1:2 molar ratios). Monitor via UV-Vis for charge-transfer bands (250–400 nm) .
- Structural Analysis : X-ray crystallography (e.g., SHELXL refinement) reveals coordination geometry (e.g., trigonal planar vs. tetrahedral). EPR spectroscopy identifies Cu(II) oxidation states .
Q. How can pharmacokinetic challenges (e.g., poor solubility) be addressed during preclinical development?
- Methodology :
- Derivatization : Introduce hydrophilic groups (e.g., sulfonate, PEG) at the cyclohexenyl or phenyl moieties without disrupting pharmacophores.
- Formulation : Nanoencapsulation (liposomes, PLGA nanoparticles) enhances bioavailability.
- Stability Studies : Assess degradation in simulated gastric fluid (pH 1.2) and plasma (37°C) via LC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
